molecular formula C38H58N4O12 B010955 N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate CAS No. 106585-86-8

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate

Cat. No.: B010955
CAS No.: 106585-86-8
M. Wt: 336.4 g/mol
InChI Key: HWZMSQSFHJGICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate, also known as this compound, is a useful research compound. Its molecular formula is C38H58N4O12 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106585-86-8

Molecular Formula

C38H58N4O12

Molecular Weight

336.4 g/mol

IUPAC Name

(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate

InChI

InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21)

InChI Key

HWZMSQSFHJGICY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.C(=O)(C(=O)[O-])[O-]

Synonyms

BK 141
BK-141
N-(2-(1-methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate

Origin of Product

United States

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